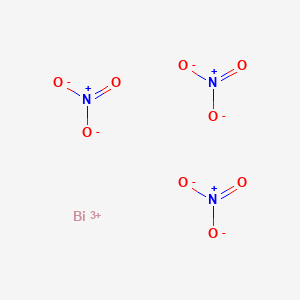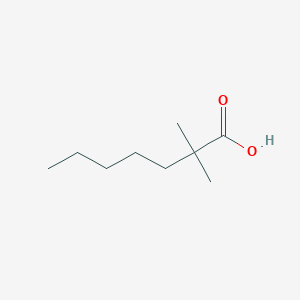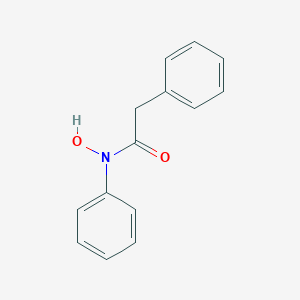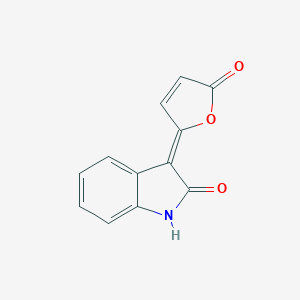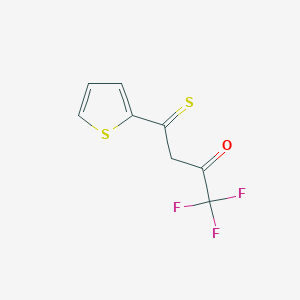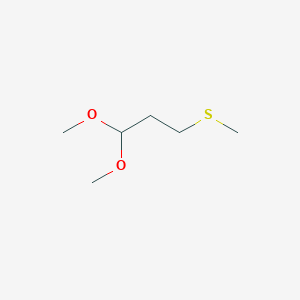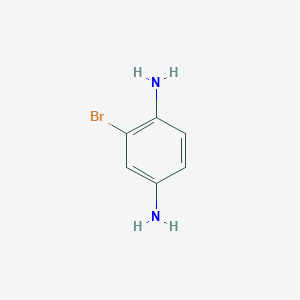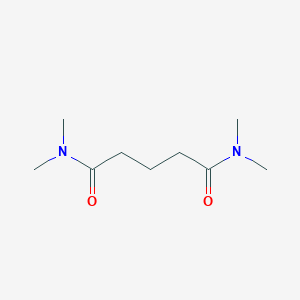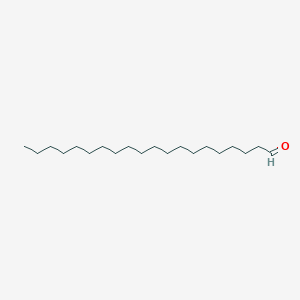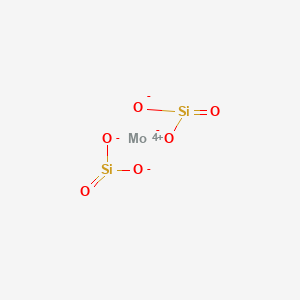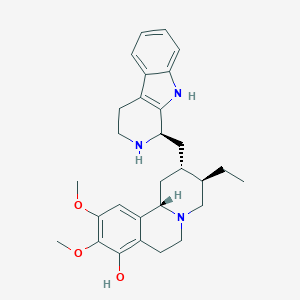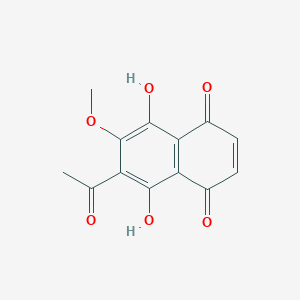
6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione, also known as juglone, is a natural compound found in the leaves, bark, and fruit of the black walnut tree. It has been used for centuries in traditional medicine for its antimicrobial, anti-inflammatory, and antitumor properties. In recent years, juglone has gained attention in the scientific community for its potential use in various research applications.
作用机制
Juglone exerts its effects through various mechanisms of action. In cancer cells, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione induces cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. In bacteria and fungi, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione disrupts the cell membrane and inhibits the synthesis of DNA and RNA, leading to cell death. In biochemistry, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione inhibits the activity of certain enzymes and proteins, which can lead to various physiological effects.
生化和生理效应
Juglone has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic properties. It has also been shown to have neuroprotective effects and to improve cognitive function. Additionally, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione has been found to have anti-diabetic effects by regulating blood glucose levels and improving insulin sensitivity.
实验室实验的优点和局限性
Juglone has several advantages for lab experiments, including its low cost and availability, as well as its ability to selectively target cancer cells and microorganisms. However, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione also has limitations, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for research on 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione, including its potential use in combination with other compounds for cancer treatment, its use in the development of new antibiotics, and its potential as a therapeutic agent for various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione and its potential side effects.
In conclusion, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione is a natural compound with potential applications in various fields of research. Its unique properties and mechanisms of action make it a promising candidate for further study and development.
合成方法
Juglone can be synthesized from the natural compound lawsone, which is found in the leaves of the henna plant. The synthesis process involves the oxidation of lawsone using potassium permanganate, followed by acetylation using acetic anhydride. The resulting product is 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione, which can be purified through recrystallization.
科学研究应用
Juglone has been studied for its potential use in various research applications, including cancer research, microbiology, and biochemistry. In cancer research, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In microbiology, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione has been found to have antimicrobial properties against various bacteria and fungi. In biochemistry, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione has been studied for its ability to inhibit certain enzymes and proteins, such as topoisomerase and NF-kappaB.
属性
CAS 编号 |
14090-55-2 |
|---|---|
产品名称 |
6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione |
分子式 |
C13H10O6 |
分子量 |
262.21 g/mol |
IUPAC 名称 |
2-acetyl-5,8-dihydroxy-3-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H10O6/c1-5(14)8-11(17)9-6(15)3-4-7(16)10(9)12(18)13(8)19-2/h3-4,15-16H,1-2H3 |
InChI 键 |
XDOHJQBNFKUNBJ-UHFFFAOYSA-N |
手性 SMILES |
CC(=O)C1=C(C2=C(C(=O)C=CC2=O)C(=C1OC)O)O |
SMILES |
CC(=O)C1=C(C(=O)C2=C(C=CC(=C2C1=O)O)O)OC |
规范 SMILES |
CC(=O)C1=C(C2=C(C(=O)C=CC2=O)C(=C1OC)O)O |
同义词 |
2-Acetyl-5,8-dihydroxy-3-methoxy-1,4-naphthoquinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



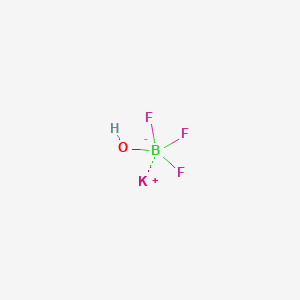
![trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate](/img/structure/B81890.png)
